1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

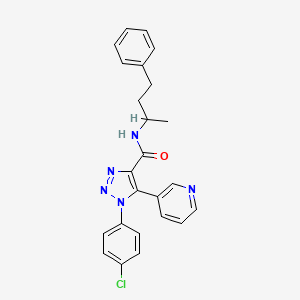

1-(4-Chlorophenyl)-N-(4-phenylbutan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted at positions 1, 4, and 3. The carboxamide group at position 4 is substituted with a 4-phenylbutan-2-yl chain, which enhances lipophilicity and may influence molecular flexibility. Structural elucidation of analogous compounds frequently employs X-ray crystallography using programs like SHELXL , as seen in related studies .

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN5O/c1-17(9-10-18-6-3-2-4-7-18)27-24(31)22-23(19-8-5-15-26-16-19)30(29-28-22)21-13-11-20(25)12-14-21/h2-8,11-17H,9-10H2,1H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCYNUODFFSTLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a triazole ring, which is known for its diverse biological activities. The presence of a chlorophenyl group, a phenylbutan moiety, and a pyridine ring contributes to its unique pharmacological profile.

1. Anti-inflammatory Properties

Research has indicated that compounds in the triazole family exhibit significant anti-inflammatory effects. In one study, derivatives of 1H-1,2,3-triazole demonstrated the ability to inhibit nitric oxide (NO) production in lipopolysaccharide-induced inflammation models. Specifically, certain derivatives showed reduced levels of inducible nitric oxide synthase (iNOS), suggesting their potential as therapeutic agents for inflammatory diseases .

2. Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, a series of triazole compounds were evaluated for their cytotoxic effects against HepG2 liver cancer cells. The compound 1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide demonstrated promising inhibitory activity with IC50 values comparable to established chemotherapeutics like Sorafenib .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the phenyl and pyridine rings significantly influence the biological activity of triazole derivatives. Substituents capable of forming hydrogen bonds enhance the interaction with target enzymes involved in cancer progression and inflammation .

Case Study: In Vitro Anti-inflammatory Effects

In vitro studies using rat mesangial cells (RMCs) showed that treatment with triazole derivatives resulted in decreased TNF-α-induced inflammation markers. Notably, compounds X2 and X4 exhibited pronounced effects on reducing iNOS expression and NO production .

Case Study: Anticancer Efficacy

A comparative analysis of various triazole derivatives against HepG2 cells highlighted that certain modifications led to increased cytotoxicity. The compound with a p-chloro substituent showed an IC50 value of approximately 5.02 µM, indicating its potential as an effective anticancer agent .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Structural Comparison of 1H-1,2,3-Triazole-4-Carboxamide Derivatives

Substituent Effects on the Triazole Core

- 1-Position Substitution: The target compound’s 4-chlorophenyl group contrasts with the 3-chlorophenyl in ’s analogue .

- 5-Position Substitution: The pyridin-3-yl group (target and ) introduces a hydrogen-bond-accepting nitrogen, unlike the amino group in ’s compound , which could act as a hydrogen-bond donor. Pyridine’s aromaticity may also enhance π-π interactions in biological targets.

Carboxamide Substituent Variations

- The 4-phenylbutan-2-yl chain in the target compound offers increased lipophilicity and conformational flexibility compared to the benzyl group in ’s derivative . This longer chain could improve membrane permeability but may reduce binding specificity.

- In , the 4-acetylphenyl group introduces a ketone functionality, which could participate in polar interactions or metabolic oxidation, contrasting with the purely hydrophobic 4-phenylbutan-2-yl group.

Core Structure and Functional Group Modifications

- ’s compound features a pyrazole ring fused to the triazole, diverging from the classical triazole scaffold. This modification likely alters electronic distribution and steric profiles, impacting reactivity and target affinity.

Research Findings and Implications

While the provided evidence lacks direct biological or physicochemical data for the target compound, structural insights suggest:

Synthetic Accessibility : The triazole core is frequently synthesized via click chemistry, with substituent diversity achievable through modular approaches.

Crystallographic Validation : Structural confirmation for analogues often relies on X-ray diffraction using SHELX software , as demonstrated in and .

Structure-Activity Relationships (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.